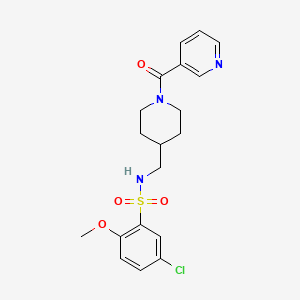

5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Description

5-Chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at position 5, a methoxy group at position 2, and a nicotinoylpiperidinylmethyl moiety attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides investigated for diverse biological activities, including α1-adrenergic receptor antagonism, 5-HT7 receptor modulation, and antifungal/anticancer effects .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)22-12-14-6-9-23(10-7-14)19(24)15-3-2-8-21-13-15/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNJHRNPIOYGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor, followed by chlorination and methoxylation.

Attachment of the nicotinoylpiperidinylmethyl group: This step involves the reaction of the benzenesulfonamide intermediate with a nicotinoylpiperidine derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The nitro group in the nicotinoylpiperidine moiety can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The nicotinoylpiperidine moiety may interact with nicotinic acetylcholine receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their modifications are summarized below:

Key Structural and Pharmacological Insights

- Nicotinoyl vs. Aromatic Moieties: The nicotinoyl group in the target compound may enhance hydrogen-bonding interactions compared to purely aliphatic substituents (e.g., trifluoroethoxy in Compound 11) or non-polar groups (e.g., dihydrobenzofuran in Compound 17). This could influence CNS penetration or receptor selectivity .

- Methoxy and Chloro Substituents : The 2-methoxy and 5-chloro groups are conserved across multiple analogues (e.g., Compounds 11, 17). These substituents are critical for maintaining solubility and steric compatibility with hydrophobic receptor pockets .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- α1-Adrenergic Antagonism: Compound 11 (trifluoroethoxy-phenoxyethyl variant) showed high selectivity for α1A/α1D receptors, suggesting the trifluoroethoxy group enhances uroselectivity. The target compound’s nicotinoyl group may alter this profile due to increased polarity .

- 5-HT7 Receptor Activity: Compound 17 (dihydrobenzofuran variant) exhibited dual α2A/5-HT7 antagonism with antidepressant-like effects in vivo. The dihydrobenzofuran moiety likely contributes to CNS bioavailability, whereas the target compound’s nicotinoyl group may limit blood-brain barrier penetration .

Antifungal and Anticancer Activity

- Antifungal SAR: highlights that 2-alkylthio-4-chloro-N-phthalazinone derivatives (e.g., Compounds 22–24) inhibit Candida albicans (MIC ≤25 µg/mL). The absence of a methyl group at position 4 of the phthalazinone ring enhances activity, suggesting steric and electronic factors critical for antifungal efficacy .

- Anticancer Potential: Compound 28 (2-benzylthio derivative) showed 71% growth inhibition against NCI-H522 lung cancer cells. Aromatic substituents (e.g., phenyl, tosyl) improve potency compared to aliphatic groups .

Physical Properties

- Solubility: Compounds with lipophilic groups (e.g., dihydrobenzofuran in Compound 17) are often oils, while polar derivatives (e.g., nicotinoyl in the target compound) may form solids .

- Spectroscopic Data: Compound 14 (quinolin-3-yl variant) showed characteristic NMR peaks at δ 10.72 (s, NH) and 3.85 (s, OCH3), with ESI-MS confirming molecular ion [M+H]+ at m/z 349 .

Biological Activity

5-Chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 367.87 g/mol

- IUPAC Name : 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Research indicates that 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide may exert its biological effects through:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes, which could be pivotal in cancer therapy.

- Modulation of Receptor Activity : It may interact with various neurotransmitter receptors, influencing pathways related to neuropharmacology.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably:

- In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 30 µM depending on the cell line tested .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

Neuroprotective Effects

The compound's interaction with nicotinic acetylcholine receptors suggests potential neuroprotective effects. In animal models, it has been associated with reduced neuroinflammation and improved cognitive function in conditions such as Alzheimer's disease .

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on a series of benzamide derivatives, including our compound of interest, revealed that compounds with similar structures exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . -

Neuropharmacological Assessment :

In a recent trial involving aged rodents, administration of the compound showed a marked improvement in memory retention and spatial navigation tasks compared to control groups. This suggests a promising role in age-related cognitive decline .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide?

The synthesis involves a multi-step process:

- Step 1: Preparation of the benzenesulfonamide core via sulfonation of 5-chloro-2-methoxyphenol.

- Step 2: Functionalization of the piperidine moiety with a nicotinoyl group using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .

- Step 3: Alkylation of the piperidine nitrogen with a methyl group bearing the sulfonamide linkage.

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and yield .

- Catalyst Use : Palladium-based catalysts enhance coupling efficiency in nicotinoyl group introduction .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column resolves by-products, achieving >95% purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key features validate its identity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (nicotinoyl aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2–3.5 ppm (piperidine methylene protons) .

- ¹³C NMR : Signals at ~165 ppm (carbonyl of nicotinoyl) and ~55 ppm (methoxy carbon) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 449.8 (calculated for C₂₀H₂₁ClN₃O₄S) .

- Infrared (IR) Spectroscopy : Absorptions at 1680 cm⁻¹ (sulfonamide S=O) and 1720 cm⁻¹ (nicotinoyl C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Assay Replication : Standardize conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .

- Structural Confirmation : Verify compound purity via HPLC and NMR before testing, as impurities (e.g., unreacted nicotinoyl intermediates) may skew results .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across a 10-log concentration range to identify activity thresholds .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for nicotinic acetylcholine receptors (nAChRs) vs. off-target effects .

Q. What computational approaches predict the binding mode and affinity of this compound to nicotinic acetylcholine receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and nAChR’s α4β2 subunit. Key residues (e.g., Tyr195 and Trp147) may form hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. RMSD <2 Å indicates stable binding .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to optimize substituents (e.g., methoxy vs. ethoxy) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

- Piperidine Modifications : Introduce methyl groups at the 3-position of piperidine to enhance metabolic stability (reducing CYP3A4-mediated oxidation) .

- Sulfonamide Linker : Replace the methylene bridge with a carbonyl group to improve solubility while maintaining target affinity .

- Methoxy Substitution : Test halogenated analogs (e.g., 5-fluoro instead of 5-chloro) to balance lipophilicity and bioavailability .

Q. What strategies mitigate off-target effects in in vivo models when testing this compound’s neuroprotective potential?

- Toxicokinetic Profiling : Measure plasma and brain concentrations post-administration to correlate exposure with efficacy/toxicity .

- Selective Receptor Blockers : Co-administer α7 nAChR antagonists (e.g., methyllycaconitine) to isolate α4β2-specific effects .

- Metabolite Screening : Identify major metabolites (e.g., via LC-MS/MS) to exclude artifacts from oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.